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Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a
severe and often fatal disease if left untreated. The current therapeutic options are limited by
issues of toxicity, resistance, and complex administration routes, necessitating the discovery of
novel anti-leishmanial agents. GSK3186899 (also known as DDD853651) is a preclinical
candidate for the treatment of VL, identified through phenotypic screening. This compound is a
potent inhibitor of Leishmania donovani cdc2-related kinase 12 (CRK12), a protein essential for
parasite viability.[1][2] These application notes provide detailed protocols for assessing the in
vitro and in vivo potency of GSK3186899 against Leishmania donovani.

Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of
GSK3186899 against Leishmania donovani.

Table 1: In Vitro Potency and Selectivity of GSK3186899
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Parasite Potency Reference(s
Assay Type Host Cell . Value (uM)

Stage Metric )
Intra-
macrophage Amastigote THP-1 EC50 1.4 [3]
Assay
Axenic Assay  Amastigote - EC50 0.1 [3]
Cytotoxicity

THP-1 EC50 >50 [3]

Assay

Table 2: In Vivo Efficacy of GSK3186899 in a Murine Model of Visceral Leishmaniasis

. Dosing . .
Animal Model . Duration Efficacy Reference(s)
Regimen
) 25 mg/kg, oral, 99% reduction in
BALB/c mice ) ) 10 days ]
twice daily parasite levels

Mechanism of Action: Inhibition of CRK12 Signaling

GSK3186899 exerts its anti-leishmanial activity by primarily targeting the cdc2-related kinase
12 (CRK12).[1][2] In Leishmania, CRK12 forms a complex with its cyclin partner, CYC9. This
complex is believed to play a crucial role in the regulation of the parasite's cell cycle.[2][4]
Inhibition of the CRK12/CYC9 complex by GSK3186899 disrupts the normal progression of the
cell cycle, ultimately leading to parasite death.[5] The high selectivity of GSK3186899 for the
parasite kinase over human kinases contributes to its favorable safety profile.
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Proposed Mechanism of Action of GSK3186899
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Caption: GSK3186899 inhibits the CRK12/CYC9 complex, disrupting cell cycle progression

and leading to parasite death.

Experimental Protocols
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In Vitro Potency Assessment: Intracellular Amastigote
Assay

This protocol details the measurement of GSK3186899 potency against the clinically relevant
intracellular amastigote stage of L. donovani using the human monocytic cell line THP-1.

Materials:

Leishmania donovani promastigotes

e THP-1 cells (human monocytic cell line)

* RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
¢ Phorbol 12-myristate 13-acetate (PMA)

e GSK3186899

o Amphotericin B (positive control)

e DMSO (vehicle control)

o 96-well plates

o Fluorescent dyes for staining (e.g., DAPI for host cell nuclei and a specific stain for
Leishmania)

High-content imaging system

Protocol Workflow:
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1. Differentiate THP-1 cells with PMA
in 96-well plates (48-72h)
2. Infect differentiated THP-1 cells
with L. donovani promastigotes
3. Incubate to allow phagocytosis
and transformation to amastigotes (24h)

:

4. Add serial dilutions of GSK3186899
and control compounds

G. Incubate for 72 hours)

6. Fix and stain cells
(e.g., DAPI for nuclei, anti-Leishmania Ab)

:

7. Image plates with a
high-content imaging system

:

8. Analyze images to quantify
intracellular amastigotes

(9. Calculate EC50 values)

Click to download full resolution via product page

Caption: Workflow for the in vitro intracellular amastigote potency assay.
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Detailed Steps:
e THP-1 Cell Differentiation:
o Seed THP-1 cells in a 96-well plate at a density of 4 x 10™4 cells/well.

o Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent
macrophages.

o Incubate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
¢ Infection with Leishmania donovani:
o Wash the differentiated THP-1 cells with fresh medium.

o Add stationary phase L. donovani promastigotes to the wells at a parasite-to-macrophage
ratio of 10:1.

o Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into
amastigotes.

e Compound Treatment:

o Prepare serial dilutions of GSK3186899 and control drugs (Amphotericin B, vehicle) in the
appropriate medium. The final DMSO concentration should be kept below 0.5%.

o Remove the medium containing non-phagocytosed promastigotes and add the diluted
compounds to the infected cells.

o Incubate the plates for an additional 72 hours.
» Quantification of Intracellular Amastigotes:
o Fix the cells with 4% paraformaldehyde.

o Permeabilize the cells and stain with fluorescent dyes to differentiate host cell nuclei and
intracellular amastigotes.
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o Acquire images using a high-content imaging system.

o Use image analysis software to quantify the number of amastigotes per macrophage and
the percentage of infected cells.

e Data Analysis:

o Calculate the percentage of parasite inhibition for each concentration relative to the
vehicle control.

o Determine the EC50 value by plotting the percentage of inhibition against the logarithm of
the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assessment: Murine Model of Visceral
Leishmaniasis

This protocol describes the evaluation of GSK3186899 efficacy in a BALB/c mouse model of
visceral leishmaniasis.

Materials:

Female BALB/c mice (6-8 weeks old)

e Leishmania donovani amastigotes

» GSK3186899 formulated for oral administration

o Miltefosine (positive control)

» Vehicle control

o Equipment for intravenous injection and oral gavage

o Materials for tissue harvesting (spleen and liver) and parasite burden determination (e.g.,
Giemsa staining, gPCR)

Protocol Workflow:
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1. Infect BALB/c mice intravenously
with L. donovani amastigotes

:

2. Allow infection to establish
(e.g., 7 days post-infection)

3. Administer GSK3186899, controls
orally (e.g., twice daily for 10 days)

4. Monitor animal health throughout
the treatment period

and harvest spleens and livers

/

6. Prepare tissue smears and stair)

(5. At the end of treatment, euthanize mice)

with Giemsa

/

7. Determine parasite burden 8. Alternatively, use qPCR to quantify
(Leishman-Donovan Units) parasite DNA in tissues

N

9. Calculate the percentage of
parasite inhibition

Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy assessment in a BALB/c mouse model.

Detailed Steps:
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¢ Infection of Mice:

o Infect female BALB/c mice intravenously via the lateral tail vein with approximately 2 x
10”7 L. donovani amastigotes.[6]

» Establishment of Infection:
o Allow the infection to establish for a period of 7 to 14 days.[3][7]
e Drug Administration:

o Randomly assign mice to treatment groups (GSK3186899, positive control, vehicle
control).

o Administer the compounds orally via gavage according to the desired dosing regimen
(e.g., 25 mg/kg twice daily for 10 days).[3]

e Determination of Parasite Burden:

o

At the end of the treatment period, euthanize the mice.

o Aseptically remove the spleen and liver and weigh them.

o Prepare impression smears of the spleen and a section of the liver on glass slides.
o Fix the smears with methanol and stain with Giemsa.

o Determine the parasite burden microscopically by counting the number of amastigotes per
1000 host cell nuclei.

o Calculate the Leishman-Donovan Units (LDU) as: (number of amastigotes / number of
host cell nuclei) x organ weight in grams.

e Data Analysis:

o Calculate the mean LDU for each treatment group.
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o Determine the percentage of parasite inhibition for the GSK3186899-treated group
compared to the vehicle-treated control group.

Conclusion

The protocols outlined in these application notes provide a robust framework for the evaluation
of GSK3186899's potency against Leishmania donovani. The in vitro intracellular amastigote
assay is a critical tool for determining the compound'’s activity against the clinically relevant
parasite stage, while the in vivo murine model provides essential data on its efficacy in a whole-
animal system. Consistent and accurate application of these methodologies is crucial for the
continued development of GSK3186899 as a potential new treatment for visceral
leishmaniasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Measuring
GSK3186899 Potency Against Leishmania]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607826#measuring-gsk3186899-potency-against-
leishmania]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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